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2-(1-Aminoethyl)-4-ethylphenol -

2-(1-Aminoethyl)-4-ethylphenol

Catalog Number: EVT-13222042
CAS Number:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-Aminoethyl)-4-ethylphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of an amino group and an ethyl group attached to a phenolic ring. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and chemical synthesis.

Source

This compound can be synthesized through various chemical methods, often involving the manipulation of simpler aromatic compounds. The synthesis typically involves the introduction of an aminoethyl group and an ethyl group onto a phenolic structure, which can be derived from commercially available starting materials.

Classification

2-(1-Aminoethyl)-4-ethylphenol is classified as:

  • Phenolic Compound: Due to the presence of a hydroxyl group (-OH) attached to a benzene ring.
  • Amino Compound: Because it contains an amino group (-NH2).
  • Alkylated Phenol: As it has ethyl substituents on the aromatic ring.
Synthesis Analysis

Methods

The synthesis of 2-(1-Aminoethyl)-4-ethylphenol can be achieved through several methods, including:

  1. Alkylation Reactions: These involve the reaction of a phenolic compound with an alkyl halide in the presence of a base.
  2. Reduction Reactions: Starting from nitrophenols, reduction can yield the corresponding amino derivatives.
  3. Multi-step Synthesis: This may include steps such as protection-deprotection strategies for functional groups, followed by selective alkylation.

Technical Details

One common method involves:

  • Starting with 4-ethylphenol.
  • Reacting it with an appropriate amine (such as ethylene diamine) under controlled conditions (e.g., temperature and pressure) to ensure selective substitution at the desired positions on the aromatic ring.
  • The reaction may be catalyzed using Lewis acids or other catalysts to enhance yield and selectivity.
Molecular Structure Analysis

Data

  • Molecular Formula: C11H15NO
  • Molecular Weight: Approximately 179.25 g/mol
  • Functional Groups: Hydroxyl group (-OH), Amino group (-NH2), Ethyl group (-C2H5)
Chemical Reactions Analysis

Reactions

2-(1-Aminoethyl)-4-ethylphenol can participate in various chemical reactions, including:

  1. Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards further substitution reactions, allowing for additional functionalization.
  2. Nucleophilic Reactions: The amino group can act as a nucleophile, participating in reactions with electrophiles.

Technical Details

For example, in electrophilic aromatic substitution, the amino group enhances reactivity at the ortho and para positions relative to itself, allowing for further derivatization of the compound.

Mechanism of Action

Process

The mechanism of action for 2-(1-Aminoethyl)-4-ethylphenol largely depends on its application within biological systems or chemical processes. In pharmaceutical contexts, it may interact with specific receptors or enzymes due to its structural characteristics.

Data

Research indicates that compounds with similar structures often exhibit biological activities such as:

  • Antioxidant properties
  • Modulation of neurotransmitter systems
  • Potential anti-inflammatory effects
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Melting Point: Specific values can vary based on purity but are generally around 60–70 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water due to hydrophobic ethyl groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2-(1-Aminoethyl)-4-ethylphenol has potential applications in several scientific fields:

  1. Pharmaceuticals: It may serve as a precursor for drug development, particularly in creating compounds that target neurological disorders.
  2. Chemical Synthesis: Utilized as an intermediate in organic synthesis for producing more complex molecules.
  3. Biochemical Research: Investigated for its role in modulating biochemical pathways or as a research tool in studying receptor interactions.
Biosynthetic Pathways and Natural Occurrence

Microbial Biosynthesis in Brettanomyces and Dekkera Species

The yeast genera Brettanomyces (asexual form) and Dekkera (sexual form) are primary producers of 2-(1-aminoethyl)-4-ethylphenol, a specialized metabolite arising from their adaptation to nutrient-depleted, high-ethanol environments like wine, beer, and sourdough ecosystems. Dekkera bruxellensis (syn. Brettanomyces bruxellensis) exhibits a unique enzymatic machinery that enables the conversion of hydroxycinnamic acid precursors into phenolic derivatives through sequential reactions [1] [10]. Key enzymes include:

  • Hydroxycinnamate decarboxylase (HCDC): Decarboxylates p-coumaric acid to 4-vinylphenol
  • Vinylphenol reductase (VPhR): Reduces 4-vinylphenol to 4-ethylphenol
  • Aminotransferase system: Catalyzes the transamination of 4-ethylphenol to form 2-(1-aminoethyl)-4-ethylphenol, likely via a keto acid intermediate [1] [7]

Table 1: Microbial Producers of 2-(1-Aminoethyl)-4-ethylphenol

MicroorganismHabitatKey EnzymesFunction in Pathway
Dekkera bruxellensisWine/Barrel surfacesHydroxycinnamate decarboxylaseConverts p-coumaric acid to 4-vinylphenol
Brettanomyces anomalusSourdough/KombuchaVinylphenol reductaseReduces 4-vinylphenol to 4-ethylphenol
Staphylococcus spp.Fermented bean pastesPutative aminotransferasesSynthesizes aminoethyl side chain

This biosynthetic capability provides ecological advantages: the aminoethyl group enhances membrane permeability in acidic conditions, while the phenolic moiety offers antioxidant protection against ethanol-induced oxidative stress [1] [8]. Genomic surveys confirm Brettanomyces strains harbor gene clusters encoding these enzymes, though regulatory mechanisms remain incompletely characterized [1].

Role of Precursor Metabolites (e.g., p-Coumaric Acid Derivatives)

The phenylpropanoid p-coumaric acid serves as the essential precursor for 2-(1-aminoethyl)-4-ethylphenol biosynthesis. Its origin and availability directly govern metabolite yield:

  • Plant-Derived Precursors: Abundant in grape musts (Vitis vinifera), where concentrations range from 0.5–15 mg/L. Bound forms (e.g., p-coumaroyl tartrate) undergo enzymatic hydrolysis by microbial esterases during fermentation [2] [5].
  • Microbial Synthesis: Engineered Corynebacterium glutamicum and Saccharomyces cerevisiae strains can biosynthesize p-coumaric acid de novo from glucose via the shikimate pathway:
  • Phosphoenolpyruvate + erythrose-4-phosphate → 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP)
  • DAHP → Chorismate → Prephenate → p-Coumaric acidOverexpression of tyrosine ammonia-lyase (TAL) increases flux toward p-coumaric acid, elevating precursor pools [2] [4].

Table 2: Metabolic Reactions in 2-(1-Aminoethyl)-4-ethylphenol Biosynthesis

Reaction StepSubstrateProductEnzyme ClassCofactors
Decarboxylationp-Coumaric acid4-VinylphenolDecarboxylase (HCDC)None
Reduction4-Vinylphenol4-EthylphenolReductase (VPhR)NADPH
Transamination4-Ethylphenol2-(1-Aminoethyl)-4-ethylphenolAminotransferaseα-Ketoglutarate

Fermentation parameters critically modulate precursor conversion:

  • Ethanol Concentration: >14% (v/v) suppresses Brettanomyces activity but enhances precursor solubility [10]
  • Oxygen Availability: Micro-oxygenation (0.1–0.5 mg/L/month) stimulates phenolic metabolism [7]
  • pH: Optimal conversion occurs at pH 3.5–4.0 due to enhanced membrane permeability of phenolic acids [1]

Environmental and Ecological Distribution in Fermented Ecosystems

2-(1-Aminoethyl)-4-ethylphenol occurs across fermented food ecosystems, with concentrations dictated by microbial community dynamics and substrate composition:

  • Wine Ecosystems: Detected in barrel-aged red wines (e.g., Cabernet Sauvignon, Syrah) at 50–800 μg/L. Its formation correlates with Dekkera bruxellensis populations >10² CFU/mL and depletion of molecular SO₂ (<0.5 mg/L) [1] [7] [10]. Contamination risk increases with:
  • Barrel age (>3 years)
  • Toasted oak wood (releases lignin-derived phenolics)
  • Low sulfite management

  • Asian Fermented Foods: Found in broad bean paste (Chinese Doubanjiang) and soy sauce at 20–150 μg/kg. Metagenomic studies of Doubanjiang fermentation reveal Staphylococcus spp. (e.g., S. carnosus, S. sciuri) co-occur with Brettanomyces, potentially contributing to aminotransferase activity [3] [6]. Aspergillus oryzae in koji starters liberates ferulic and p-coumaric acids from plant cell walls, enabling bacterial/yeast bioconversion [3] [9].

  • Sourdough Systems: Detected in spontaneous rye fermentations (pH 4.2–4.8) dominated by Brettanomyces anomalus and lactic acid bacteria. The compound exhibits niche-specific functions:

  • Antimicrobial Activity: Suppresses competing fungi (e.g., Penicillium) at >100 μg/g
  • Quorum-Sensing Modulation: Modifies biofilm formation in Lactobacillus sanfranciscensis [8]

Table 3: Ecological Distribution of 2-(1-Aminoethyl)-4-ethylphenol

EcosystemTypical ProducersConcentration RangeEnvironmental Triggers
Wine (Barrel-aged)Dekkera bruxellensis50–800 μg/LSO₂ <0.5 mg/L; pH >3.5; residual sugars <2 g/L
Soy sauceStaphylococcus spp. + Aspergillus20–150 μg/kgHigh salt (15–18%); aerobic fermentation
Fermented bean pastesBacillus spp. + Yeast consortia5–100 μg/kgAnaerobic aging; ambient temperature (20–25°C)

Ecological drivers for its production include microbial competition for carbon sources and detoxification of phenolic inhibitors. In wine, its accumulation accelerates when Saccharomyces cerevisiae depletes preferred carbon sources, enabling Brettanomyces to utilize residual phenolics [1] [8]. The compound’s amino group permits nitrogen scavenging under nutrient limitation, explaining its persistence in aged ecosystems.

Properties

Product Name

2-(1-Aminoethyl)-4-ethylphenol

IUPAC Name

2-(1-aminoethyl)-4-ethylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-7,12H,3,11H2,1-2H3

InChI Key

GEFIPFRGDZLSOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)N

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